REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1N)([CH3:3])[CH3:2].N([O-])=O.[Na+].[I-:18].[K+]>O.Cl>[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[I:18])([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.64 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with sufficient stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with hexane
|
Type
|
WASH
|
Details
|
the extract was washed with aqueous sodium nitrite and saturated saline in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |